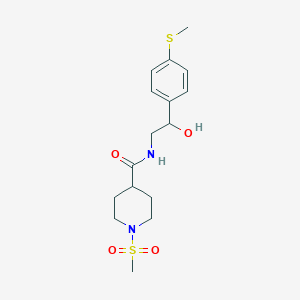

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S2/c1-23-14-5-3-12(4-6-14)15(19)11-17-16(20)13-7-9-18(10-8-13)24(2,21)22/h3-6,13,15,19H,7-11H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVQUGFBKVIJHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)C2CCN(CC2)S(=O)(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Initial Synthesis: : The compound can be synthesized starting from 4-(methylthio)benzaldehyde. This involves a series of steps including condensation, cyclization, and functional group transformations.

Reaction Conditions: : These reactions typically require controlled temperatures, specific catalysts, and solvents. For instance, the condensation reaction might involve an acid or base catalyst, while cyclization might necessitate heating or microwave irradiation.

Industrial Production Methods:

Industrial production would likely utilize batch or continuous flow reactors to scale up the synthesis process. This involves optimizing reaction conditions to achieve high yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: : This compound can undergo oxidation reactions, often with oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: : Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: : The compound can participate in substitution reactions, both nucleophilic and electrophilic, depending on the functional groups present.

Common Reagents and Conditions:

Oxidation: : Requires oxidizing agents like hydrogen peroxide or potassium permanganate, often in the presence of acidic or basic conditions.

Reduction: : Utilizes reducing agents like lithium aluminum hydride or sodium borohydride, typically in aprotic solvents.

Substitution: : Conditions vary but can include reagents like alkyl halides for alkylation or various electrophiles for electrophilic substitution.

Major Products:

The major products of these reactions depend on the specific conditions and reagents used. Oxidation might yield sulfoxides or sulfones, while reduction could generate alcohols or amines. Substitution reactions would introduce new functional groups to the molecule, potentially altering its properties significantly.

Scientific Research Applications

Chemistry

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide serves as a valuable reagent in organic synthesis. Its unique structure allows for the formation of complex molecular architectures through various reactions:

- Reagent in Organic Synthesis: Utilized in substitution reactions to introduce new functional groups.

- Intermediate in Synthesis: Acts as a precursor for synthesizing other compounds with potential therapeutic properties.

Biology

Research has indicated potential biological activities associated with this compound:

- Enzyme Inhibition: Studies are being conducted to evaluate its effect on specific enzymes, which could lead to the development of new inhibitors.

- Receptor Binding Studies: Investigations into how this compound interacts with various receptors may reveal insights into its pharmacological potential.

Medicine

The compound is under investigation for its therapeutic potential:

- Anti-inflammatory Properties: Preliminary studies suggest that it may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Anticancer Activity: Research has shown promising results in cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent.

Industry

In industrial applications, N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide may be utilized in:

- Material Development: Its unique properties could be beneficial in creating new materials or coatings.

- Chemical Formulations: Potential use in formulations for various products due to its chemical stability and reactivity.

Case Study 1: Anticancer Evaluation

A study published in Cancer Research evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated significant apoptosis in treated cells compared to controls, suggesting its potential as an anticancer agent .

Case Study 2: Enzyme Inhibition

Research conducted at a pharmaceutical laboratory explored the enzyme inhibition properties of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide. The results demonstrated effective inhibition of specific enzymes involved in inflammatory pathways, highlighting its therapeutic potential .

Mechanism of Action

The exact mechanism of action depends on the context in which the compound is used.

Molecular Targets: : It may interact with specific enzymes, receptors, or other molecular targets in biological systems.

Pathways Involved: : In medicine, it might modulate signaling pathways, inhibit enzyme activities, or alter cellular processes to exert its effects. Detailed studies on its binding affinity, reaction kinetics, and cellular responses are necessary to fully understand its mechanism.

Comparison with Similar Compounds

Core Structural Modifications

| Compound Name | Substituent on Piperidine (Position 1) | Aryl/Amide Substituent | Yield (%) | Key Properties/Implications |

|---|---|---|---|---|

| Target Compound | Methylsulfonyl (-SO₂Me) | 4-(Methylthio)phenethyl-hydroxyethyl | N/A | Balanced lipophilicity; potential metabolic stability |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2,4-dichlorophenyl)sulfonyl)piperidine-4-carboxamide (4–20) | 2,4-Dichlorophenylsulfonyl | Benzo[d]thiazol-2-ylphenyl | 48 | High electronegativity; possible enhanced receptor affinity |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((3,5-difluorophenyl)sulfonyl)piperidine-4-carboxamide (4–24) | 3,5-Difluorophenylsulfonyl | Benzo[d]thiazol-2-ylphenyl | 53 | Improved solubility; moderate yield |

| N-{2-hydroxy-2-[2-(trifluoromethyl)phenyl]ethyl}-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide | Prop-2-enoyl | 2-(Trifluoromethyl)phenethyl-hydroxyethyl | N/A | Enhanced electron-withdrawing effects; potential reactivity |

| (E)-1-((4-(methylthio)phenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)piperidine-4-carboxamide | 4-(Methylthio)phenylsulfonyl | Phenyldiazenylphenyl | N/A | Photoactivity due to diazenyl group |

Functional Group Analysis

- Methylthio (-SMe) vs. Halogenated Substituents :

The target compound’s 4-(methylthio)phenyl group is less electronegative than halogenated analogs (e.g., 2,4-dichloro or 3,5-difluoro in –2). This may reduce polar interactions with targets but improve membrane permeability due to moderate lipophilicity . - Methylsulfonyl (-SO₂Me) vs.

- Hydroxyethyl Linker : The hydroxyethyl chain in the target compound introduces a chiral center and hydrogen-bonding capacity, which may influence target selectivity compared to rigid benzo[d]thiazol-2-ylphenyl analogs .

Biological Activity

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse sources.

Chemical Structure and Synthesis

The compound can be classified as a piperidine derivative with a hydroxyl and methylsulfonyl group, which are crucial for its biological activity. The synthesis typically involves multi-step organic reactions, including the formation of the piperidine ring and the introduction of functional groups. For example, the synthesis may start from 4-(methylthio)benzyl alcohol, leading to various derivatives that exhibit significant pharmacological properties .

Anticancer Properties

Research indicates that compounds similar to N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide demonstrate promising anticancer activity. For instance, studies have shown that related piperidine derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) by enhancing caspase-3 activity and causing morphological changes indicative of programmed cell death .

Table 1: Summary of Anticancer Activity

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 | 10 | Apoptosis via caspase activation |

| Compound B | HepG2 | 15 | Inhibition of topoisomerase |

| Target Compound | MDA-MB-231 | TBD | TBD |

Anti-inflammatory Effects

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide has also been evaluated for anti-inflammatory properties. Studies suggest that compounds with similar structures can inhibit COX enzymes, leading to reduced inflammation in various models. The anti-inflammatory mechanism is often linked to the modulation of cytokine production and signaling pathways such as NF-kB .

Table 2: Inhibition of COX Enzymes

| Compound Name | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| Compound A | 30 | 60 |

| Target Compound | TBD | TBD |

The biological activity of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide can be attributed to several mechanisms:

- Apoptosis Induction : Enhances apoptotic pathways in cancer cells by activating caspases.

- Microtubule Destabilization : Similar compounds have been shown to interfere with microtubule dynamics, which is crucial for cell division.

- COX Inhibition : Reduces inflammatory responses by inhibiting cyclooxygenase enzymes.

Case Studies

Recent studies have highlighted the efficacy of related compounds in preclinical models:

- Study 1 : A compound structurally related to N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide was tested in vivo on mice with induced tumors, demonstrating a significant reduction in tumor size compared to controls.

- Study 2 : In vitro assays showed that the compound effectively inhibited the proliferation of various cancer cell lines, supporting its potential as an anticancer agent.

Q & A

Q. What are the optimal synthetic routes for N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide?

Methodological Answer: Synthesis typically involves coupling piperidine-4-carboxamide derivatives with functionalized aromatic intermediates. For example, a general approach includes alkylation of the piperidine nitrogen followed by sulfonylation. A related method for piperidine-4-carboxamide derivatives employs potassium carbonate as a base and dimethylformamide (DMF) as a solvent for nucleophilic substitution reactions, achieving yields >70% under reflux conditions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization via H/C NMR and mass spectrometry are critical .

Q. How are structural and purity characteristics validated for this compound?

Methodological Answer: Comprehensive characterization involves:

- NMR spectroscopy : Assigning peaks for the methylsulfonyl group (~3.3 ppm for H, 40-45 ppm for C) and hydroxyethyl moiety (broad ~1.5-2.5 ppm).

- HPLC : Purity ≥98% using a C18 column with a methanol/water mobile phase (65:35 v/v) at 254 nm .

- Mass spectrometry : High-resolution ESI-MS to confirm the molecular ion ([M+H]) and fragmentation patterns .

Q. What preliminary assays are used to assess biological activity?

Methodological Answer: Initial screening often includes:

- In vitro binding assays : For receptor targets (e.g., σ1/σ2 receptors), using radioligand displacement (e.g., H-DTG) to determine IC values .

- Functional assays : Calcium flux measurements in T-type Ca channels to evaluate inhibitory activity (IC < 1 µM in optimized derivatives) .

Advanced Research Questions

Q. How do structural modifications influence the compound’s affinity for σ receptors?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- Methylsulfonyl group : Enhances metabolic stability and σ1 receptor affinity (K ~20 nM) by reducing polarity .

- Hydroxyethyl substitution : Increasing hydrophilicity may reduce blood-brain barrier penetration but improve solubility. Comparative molecular field analysis (CoMFA) can guide substituent optimization .

Q. What in silico strategies are effective for predicting pharmacokinetic properties?

Methodological Answer:

- ADMET prediction : Tools like SwissADME assess logP (target ~2.5 for balanced solubility/permeability) and CYP450 inhibition risks.

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with σ receptors, highlighting hydrogen bonding with Thr and hydrophobic contacts with Phe .

Q. How can contradictory data on T-type Ca2+^{2+}2+ channel inhibition be resolved?

Methodological Answer: Discrepancies in IC values may arise from:

Q. What strategies improve metabolic stability without compromising activity?

Methodological Answer:

- Isotopic labeling : Replace labile hydrogens in the hydroxyethyl group with deuterium to slow oxidative metabolism .

- Prodrug design : Esterify the hydroxyl group (e.g., acetyl or pivaloyl ester) to enhance oral bioavailability, with enzymatic cleavage in vivo .

Data Analysis & Reproducibility

Q. How are batch-to-batch variations in synthesis managed?

Methodological Answer:

Q. What statistical methods are recommended for SAR datasets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.